3-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide
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Overview
Description
3-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide core, a pyridine ring, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the pyridine and tetrahydropyran groups through a series of substitution and coupling reactions. The methylthio group can be introduced via thiolation reactions using reagents like methylthiol or dimethyl disulfide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under hydrogenation conditions.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced pyridine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide
- 3-(methylthio)-N-(tetrahydro-2H-pyran-4-yl)methyl)benzamide
Uniqueness
What sets 3-(methylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide apart from similar compounds is the presence of both the pyridine and tetrahydropyran groups in its structure. This dual functionality provides it with unique chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-methylsulfanyl-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-24-17-6-2-4-15(12-17)19(22)21-18(14-7-10-23-11-8-14)16-5-3-9-20-13-16/h2-6,9,12-14,18H,7-8,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEHBZXNEHPVNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC(C2CCOCC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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